3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide
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Overview
Description
3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide typically involves multiple steps. One common method includes the bromination of 6-chloro-2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-2-chloropyridine hydrobromide
Uniqueness
3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of halogens can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C6H5Br2ClFN |
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Molecular Weight |
305.37 g/mol |
IUPAC Name |
3-(bromomethyl)-6-chloro-2-fluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H4BrClFN.BrH/c7-3-4-1-2-5(8)10-6(4)9;/h1-2H,3H2;1H |
InChI Key |
VDUIQDHICVAAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CBr)F)Cl.Br |
Origin of Product |
United States |
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